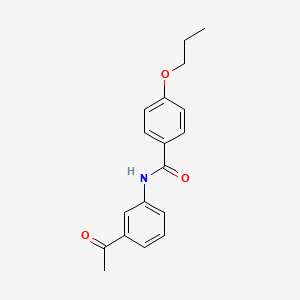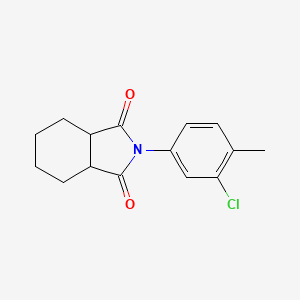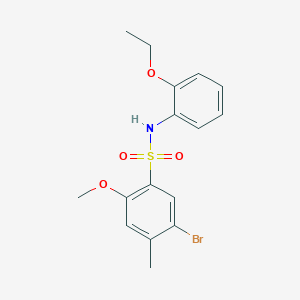
2-(5-acetyl-3-thienyl)-N-(2-furylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-acetyl-3-thienyl)-N-(2-furylmethyl)acetamide, commonly known as ATFA, is a small molecule compound that has been extensively studied for its potential therapeutic properties. ATFA belongs to the class of thioacetamide derivatives and has been shown to possess anti-inflammatory, anti-cancer, and anti-proliferative properties.
作用機序
The mechanism of action of ATFA is not fully understood, but studies have suggested that it may exert its therapeutic effects through the inhibition of various signaling pathways. ATFA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell proliferation. Additionally, ATFA has been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that ATFA can modulate various biochemical and physiological processes in cells. ATFA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to inflammatory stimuli. Additionally, ATFA has been shown to induce apoptosis, or programmed cell death, in cancer cells. ATFA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a key process in the growth and spread of cancer.
実験室実験の利点と制限
ATFA has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, ATFA has been shown to possess a wide range of therapeutic properties, making it a potential candidate for the treatment of various diseases. However, there are also limitations to the use of ATFA in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential. Additionally, ATFA has not been extensively studied in vivo, and its efficacy and safety in animal models and humans are not yet known.
将来の方向性
There are several future directions for the study of ATFA. One potential direction is the investigation of its therapeutic potential in various inflammatory diseases, such as rheumatoid arthritis and colitis. Additionally, further studies are needed to elucidate the mechanism of action of ATFA and to identify its molecular targets. Another potential direction is the investigation of the efficacy and safety of ATFA in animal models and humans, which will be necessary for its potential use as a therapeutic agent. Overall, the study of ATFA has the potential to lead to the development of novel therapeutics for the treatment of various diseases.
合成法
The synthesis of ATFA involves the reaction of furfural and 5-acetylthiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure ATFA.
科学的研究の応用
ATFA has been the subject of numerous scientific studies due to its potential therapeutic properties. Its anti-inflammatory properties have been investigated in the context of various inflammatory diseases, including rheumatoid arthritis, asthma, and colitis. ATFA has also been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, ATFA has been shown to possess anti-proliferative properties, making it a potential candidate for the treatment of various proliferative diseases.
特性
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9(15)12-5-10(8-18-12)6-13(16)14-7-11-3-2-4-17-11/h2-5,8H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSFXPPZYPKDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5051494.png)




![N-{4-[(benzylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5051533.png)

![3-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5051544.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5051549.png)
![2-(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)pyrimidine trifluoroacetate](/img/structure/B5051557.png)
![1-adamantyl[(4-biphenylylcarbonyl)amino]acetic acid](/img/structure/B5051565.png)

![4-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5051570.png)
![1-ethyl-4-[5-(4-ethylphenyl)-1,3-oxazol-2-yl]pyridinium 4-methylbenzenesulfonate](/img/structure/B5051578.png)